molecular formula C13H16N4 B8272949 2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole

2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B8272949
M. Wt: 228.29 g/mol
InChI Key: KEFUFMFJFPCSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-(5-propyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H16N4/c1-2-5-12-15-13(17-16-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-7,11,14H,2,5,8H2,1H3,(H,15,16,17)

InChI Key

KEFUFMFJFPCSLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C2CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound 91 (0.42 g) in ethanol (25 ml) was treated with an aqueous NaOH solution (3 M, 25 mL) and the reaction mix was refluxed for 24 hours. The reaction was cooled, diluted with ethyl acetate, and treated with cold distilled water. The layers were separated and the aqueous fraction was extracted 5 times with ethyl acetate and the combined organic fractions were dried, concentrated and purified by preparatory column chromatography yielding 2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole. b) A solution of 2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole (0.00017 mole) in DCM (5 ml) was treated with N-ethyl-N-(1-methylethyl)-2-propanamine (0.00072 mole) then (2-fluoro-2-oxoethyl)-9H-fluoren-9-yl-carbamic acid methyl ester (0.00070 mole). The reaction was stirred at room temperature for 15 hours. The reaction was diluted with DCM, treated twice with saturated NaHCO3, and dried over Na2SO4 and concentrated. The residue was subjected to reverse phase prep column chromatography to obtain 0.02 g of the desired mono-adduct and 0.02 g of a bis-adduct that was completely converted to the desired mono-adduct by treatment with the prep chromatography eluent (0.1% trifluoroacetic acid in water/acetonitrile). These were combined, yielding 0.03 g of H-fluoren-9-ylmethyl[2-[2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indol-1-yl]-2-oxoethyl]-carbamate. c) A solution of H-fluoren-9-ylmethyl[2-[2,3-dihydro-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indol-1-yl]-2-oxoethyl]-carbamate (0.00006 mole) in DCM (10 ml) was treated with piperidine (0.010 mole) and stirred at room temperature for 1 hour. The completed reaction was concentrated in vacuo and subjected to reverse phase prep column chromatography, yielding 0.02 g of 2,3-dihydro-β-oxo-2-(5-propyl-1H-1,2,4-triazol-3-yl)-1H-indole-1-ethanamine trifluoroacetate (1:1) (compound 92).
Name
compound 91
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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